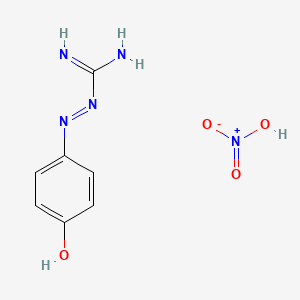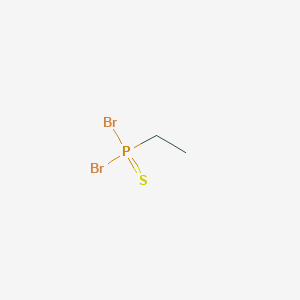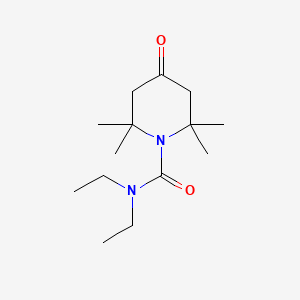![molecular formula C21H17N B14148591 2,2,3-Triphenyl-1-azabicyclo[1.1.0]butane CAS No. 89030-16-0](/img/structure/B14148591.png)
2,2,3-Triphenyl-1-azabicyclo[1.1.0]butane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3-Triphenyl-1-azabicyclo[110]butane is a highly strained bicyclic compound featuring a nitrogen atom at one of its bridgeheads This unique structure imparts significant strain to the molecule, making it an interesting subject for chemical research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Triphenyl-1-azabicyclo[1.1.0]butane typically involves the formation of the bicyclic structure through a series of reactions. One common method involves the treatment of 2,3-dibromopropylamine hydrobromide with n-butyllithium, which facilitates the formation of the strained bicyclic structure . The reaction is carried out under low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparations, with adjustments for larger-scale production. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
2,2,3-Triphenyl-1-azabicyclo[1.1.0]butane undergoes a variety of chemical reactions, primarily driven by the release of strain in its bicyclic structure. These reactions include:
Ring-opening reactions: The strained bicyclic structure can be cleaved to form more stable compounds, such as cyclobutanes or azetidines.
Substitution reactions: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organolithium compounds, which facilitate the formation of the strained bicyclic structure, and various nucleophiles for substitution reactions. The reactions are typically carried out under low temperatures to maintain the stability of the intermediates .
Major Products Formed
The major products formed from the reactions of this compound include cyclobutanes, azetidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2,2,3-Triphenyl-1-azabicyclo[1.1.0]butane has several applications in scientific research:
作用機序
The mechanism of action of 2,2,3-Triphenyl-1-azabicyclo[1.1.0]butane primarily involves the release of strain in its bicyclic structure. This strain release drives the compound’s reactivity, leading to the formation of more stable products. The nitrogen atom in the bicyclic structure can participate in various reactions, including nucleophilic substitution and ring-opening reactions, which further contribute to the compound’s unique behavior .
類似化合物との比較
2,2,3-Triphenyl-1-azabicyclo[1.1.0]butane can be compared to other similar compounds, such as:
特性
CAS番号 |
89030-16-0 |
|---|---|
分子式 |
C21H17N |
分子量 |
283.4 g/mol |
IUPAC名 |
2,2,3-triphenyl-1-azabicyclo[1.1.0]butane |
InChI |
InChI=1S/C21H17N/c1-4-10-17(11-5-1)20-16-22(20)21(20,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2 |
InChIキー |
BCEBYUTVMDHYCJ-UHFFFAOYSA-N |
正規SMILES |
C1C2(N1C2(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclohexanecarboxamide](/img/structure/B14148518.png)
![n-[(2-Methoxyphenyl)carbamoyl]octadecanamide](/img/structure/B14148519.png)


![2-(5-hydroxy-1H-pyrazol-3-yl)-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B14148534.png)

![10-Methyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene](/img/structure/B14148551.png)

![(E)-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]but-3-en-2-one](/img/structure/B14148559.png)
![Ethyl 4-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate](/img/structure/B14148567.png)
![4-bromo-3-chloro-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline](/img/structure/B14148569.png)
![N-[[4-[Bis(2-iodoethyl)amino]phenoxy]carbonyl]-L-glutamic acid](/img/structure/B14148580.png)
![2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide](/img/structure/B14148588.png)

